Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate
Description
Conformational Flexibility
Predicted Bond Lengths and Angles
- C–O bonds : ~1.36 Å (ether) and ~1.23 Å (carbonyl).
- C–N bonds : ~1.32 Å (carbamate) and ~1.45 Å (methylcarbamoyl).
Computational models suggest that steric interactions between the phenyl and pyridine rings may favor a syn-clinal conformation, minimizing van der Waals repulsions.
Comparative Structural Analogues in Carbamate Chemistry
This compound shares structural motifs with several pharmacologically active carbamates. A comparative analysis is provided below:
The pyridine ring in this compound enhances hydrogen-bonding capacity compared to purely aliphatic carbamates, while the methylcarbamoyl group introduces steric bulk that may modulate receptor binding.
Properties
CAS No. |
1129683-92-6 |
|---|---|
Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
phenyl N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamate |
InChI |
InChI=1S/C20H17N3O4/c1-21-19(24)18-13-17(11-12-22-18)26-16-9-7-14(8-10-16)23-20(25)27-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,24)(H,23,25) |
InChI Key |
QYQPSCLWSBHVBM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction with Phenyl Chloroformate
This method involves the reaction of 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenol with phenyl chloroformate.
-
- Phenyl chloroformate
- 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenol
- Solvent: Dichloromethane
-
- The phenolic compound is dissolved in dichloromethane and cooled to 0–5°C.
- A solution of phenyl chloroformate is added dropwise while maintaining the temperature.
- The reaction is stirred for 1–2 hours and then quenched with water.
Yield: Approximately 48 g of product is obtained as a pale yellow solid after purification.
Method 2: Condensation Reaction
Another viable approach involves a condensation reaction between an amine derivative and a carbamate.
-
- 4-(4-aminophenoxy)-N-methylpicolinamide
- Carbamate derivative (as described above)
- Solvent: N,N-dimethylformamide (DMF)
-
- The amine derivative is mixed with the carbamate in DMF.
- The mixture is heated to temperatures ranging from 100 to 150°C for several hours.
Yield: This method has been reported to yield significant quantities of the desired compound, although specific yield percentages vary based on exact conditions used.
Method Comparison Table
| Method | Reagents Used | Temperature | Yield | Description |
|---|---|---|---|---|
| Method 1 | Phenyl chloroformate, phenolic compound | 0–5°C | ~48 g (pale yellow solid) | Direct reaction with phenolic compound |
| Method 2 | Amine derivative, carbamate | 100–150°C | Variable | Condensation reaction under high temperature |
Several factors can influence the efficiency and yield of these synthesis methods:
Temperature Control: Maintaining optimal temperature is crucial for maximizing yields and minimizing side reactions.
Solvent Choice: The choice of solvent can significantly affect solubility and reactivity; DMF and dichloromethane are commonly used due to their favorable properties.
Reaction Time: Extended reaction times may lead to higher yields but also increase the risk of degradation or unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate has been evaluated for its potential anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell survival and apoptosis.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt pathway, which is crucial for cell growth and survival.
2. Anti-inflammatory Effects
Research has shown that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Data Table: Anti-inflammatory Activity
| Compound | Test System | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | RAW 264.7 macrophages | 15 | |
| Control Drug | RAW 264.7 macrophages | 10 |
Synthesis and Derivatives
This compound can be synthesized through a multi-step process involving the reaction of phenolic compounds with pyridine derivatives. Variations in the synthesis route can yield derivatives with enhanced biological activity or altered pharmacokinetic profiles.
Toxicological Studies
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses.
- Safety Profile : In animal models, no significant adverse effects were observed at doses up to 200 mg/kg, suggesting a promising therapeutic window.
Mechanism of Action
The mechanism of action of Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Sulfonylurea Sorafenib Analogs ()
A series of sulfonylurea-containing Sorafenib analogs were synthesized and evaluated for cytotoxicity and VEGFR2/KDR kinase inhibition. Key compounds include:
- 6c : 1-(2,4-Difluorophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea
- 6f : 1-(4-Bromophenylsulfonyl)-3-(4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenyl)urea
Activity Data :
| Compound | IC₅₀ (μM) Against Cancer Cell Lines | VEGFR2 Inhibition at 10 μM |
|---|---|---|
| 6c | 16.54 ± 1.22 (A549) to 63.92 ± 1.81 (PC-3) | Moderate activity |
| 6f | 20.12 ± 1.45 (A549) to 58.74 ± 1.67 (PC-3) | Moderate activity |
Structural Insights :
Ethyl Carbamate Analog ()
The ethyl carbamate analog (C₁₆H₁₇N₃O₄, MW: 315.33) shares the same pyridinyloxy-phenyl backbone as the target compound but substitutes the phenyl carbamate with an ethyl group. The phenyl substitution in the target compound likely increases steric bulk, which could influence pharmacokinetics or receptor interactions .
Quinoline-Based Patent Compounds ()
Patent compounds such as N-(3-Cyano-7-(pyridin-4-yloxy)-4-(pyrimidin-2-ylamino)chinolin-6-yl)-2-(piperidin-4-yliden)-acetamid feature a quinoline core with pyridin-4-yloxy substituents. While structurally distinct from the target compound, the shared pyridinyloxy group highlights its role in kinase inhibition. However, the quinoline core may redirect biological activity toward different targets (e.g., topoisomerases) .
Data Tables
Table 1: Structural and Activity Comparison of Analogs
| Compound Name | Core Structure | Key Substituents | IC₅₀ (μM) | VEGFR2 Inhibition |
|---|---|---|---|---|
| Target Compound | Phenyl carbamate | Phenyl, pyridinyloxy | N/A | N/A |
| 6c (Sulfonylurea analog) | Sulfonylurea | 2,4-Difluorophenyl | 16.54–63.92 | Moderate |
| Ethyl Carbamate Analog | Ethyl carbamate | Ethyl, pyridinyloxy | N/A | N/A |
| Quinoline Patent Compound | Quinoline | Pyridin-4-yloxy, pyrimidinyl | N/A | N/A |
Biological Activity
Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate, also referred to by its CAS Number 1129683-92-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C20H17N3O4
- Molecular Weight : 365.37 g/mol
- IUPAC Name : Phenyl (4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate
The compound's mechanism of action primarily involves interactions with various biological pathways. Studies have indicated that it may influence enzyme activity and cellular signaling pathways, particularly those related to cancer proliferation and apoptosis. The presence of the pyridine group suggests potential interactions with nicotinic acetylcholine receptors and other targets related to neurobiology.
Anticancer Properties
Research has highlighted the anticancer potential of phenyl carbamates, including derivatives similar to this compound. For instance, studies have shown that certain phenyl carbamates exhibit significant antiproliferative effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| HT-29 (Colon Cancer) | 8.2 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12.0 | Inhibition of tubulin polymerization |
These results indicate that the compound may disrupt microtubule dynamics, a critical process in cell division and proliferation.
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes:
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 75% | 50 |
| Cyclooxygenase-2 (COX-2) | 65% | 30 |
| Protein Kinase B (AKT) | 50% | 25 |
The inhibition of AChE suggests potential applications in treating neurodegenerative diseases, while COX-2 inhibition indicates anti-inflammatory properties.
Case Studies
- In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size when compared to control groups. The treatment group showed a decrease in Ki67 expression, indicating reduced cell proliferation.
- Toxicology Assessment : In a subchronic toxicity study involving Wistar rats, the compound was administered at varying doses over a period of 90 days. Results indicated no significant mortality or severe clinical signs; however, minor alterations in liver function tests were observed at higher doses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine and phenyl rings. A common approach includes:
Pyridin-4-yloxy Formation : Nucleophilic aromatic substitution (SNAr) between 4-hydroxypyridine derivatives and activated aryl halides under basic conditions (e.g., NaH in DMF) .
Methylcarbamoyl Introduction : Reaction of the pyridine intermediate with methyl isocyanate or via carbamoylation using phosgene derivatives (e.g., triphosgene) .
Carbamate Formation : Coupling the phenolic oxygen with phenyl chloroformate in the presence of a base (e.g., pyridine) .
Key intermediates include 4-(2-aminopyridin-4-yloxy)phenol and the methylcarbamoyl-pyridine precursor.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Confirm aromatic substitution patterns (e.g., pyridine protons at δ 6.10–8.17 ppm) and carbamate carbonyl signals (δ ~154 ppm) .
- IR Spectroscopy : Carbamate C=O stretch at ~1737–1744 cm⁻¹ and NH stretches at ~3191–3268 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion for C20H18N3O4 at m/z 364.13) .
Q. What are the primary therapeutic targets or pathways investigated for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., Sorafenib derivatives) suggest involvement in kinase inhibition, particularly targeting p38 MAPK or VEGF pathways . Researchers use enzymatic assays (e.g., ADP-Glo™ kinase assays) to validate inhibition potency and selectivity .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges when introducing substituents to the pyridine ring during synthesis?
- Methodological Answer : Regioselectivity is achieved via:
- Directing Groups : Electron-withdrawing groups (e.g., nitro) at specific positions direct substitutions to the para position .
- Catalytic Strategies : Palladium-mediated coupling (e.g., Suzuki-Miyaura) for controlled aryl group introduction .
- Protection-Deprotection : Temporary Boc protection of amines to prevent undesired side reactions .
Q. What strategies are effective in resolving contradictory bioactivity data across different in vitro assays for this compound?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Solutions include:
- Purity Validation : HPLC (≥98% purity) and elemental analysis to rule out by-products .
- Orthogonal Assays : Compare results from cell-based viability assays (e.g., MTT) with biochemical target engagement assays (e.g., SPR) .
- Dose-Response Curves : Ensure consistent EC50/IC50 values across multiple replicates .
Q. How can computational methods aid in predicting the metabolic stability of this carbamate compound?
- Methodological Answer :
- Molecular Docking : Predict binding to cytochrome P450 enzymes (e.g., CYP3A4) using tools like AutoDock Vina .
- QSAR Models : Correlate structural features (e.g., trifluoromethyl groups) with metabolic half-life data from analogs .
- In Silico Metabolism : Software like Schrödinger’s MetaSite identifies susceptible sites for oxidation or hydrolysis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
